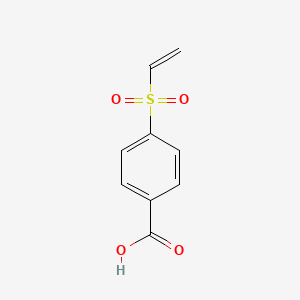

4-(Vinylsulfonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

- Summary of the Application: “4-(Vinylsulfonyl)benzoic acid” has been used in the synthesis of novel compounds for the treatment of type-2 diabetes mellitus (T2DM). These compounds have benzoic acid as an acidic head, hydrazone as a linker, and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail .

- Methods of Application or Experimental Procedures: The compounds were synthesized and characterized by physicochemical and spectrophotometric (FTIR, Mass, 1 HNMR and 13 CNMR) analysis . They were then evaluated for in vitro PPARγ agonist activity and in vivo hypoglycemic activity in Wistar strain of albino rats .

- Results or Outcomes: Two of the compounds, referred to as 3k and 3m, exhibited potent anti-diabetic activity without ulcerogenic toxicity and minimum side effects such as weight gain . Therefore, these compounds could be considered as promising agents for the development of novel antidiabetic agents .

Properties and Potential Uses

- Summary of the Application: “4-(Vinylsulfonyl)benzoic acid” is a type of benzoic acid, which is often used in organic chemistry. Benzoic acids are known for their acidity, which can be influenced by substituents on the benzene ring .

- Methods of Application or Experimental Procedures: The acidity of benzoic acids can be altered by adding electron-withdrawing or electron-donating groups. Electron-withdrawing groups make the acid more acidic, while electron-donating groups make it less acidic . This property can be utilized in various chemical reactions.

Properties and Potential Uses

- Summary of the Application: “4-(Vinylsulfonyl)benzoic acid” is a type of benzoic acid, which is often used in organic chemistry. Benzoic acids are known for their acidity, which can be influenced by substituents on the benzene ring .

- Methods of Application or Experimental Procedures: The acidity of benzoic acids can be altered by adding electron-withdrawing or electron-donating groups. Electron-withdrawing groups make the acid more acidic, while electron-donating groups make it less acidic . This property can be utilized in various chemical reactions.

Safety And Hazards

Propiedades

IUPAC Name |

4-ethenylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNBCTUERGUCCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539217 |

Source

|

| Record name | 4-(Ethenesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Vinylsulfonyl)benzoic acid | |

CAS RN |

95535-40-3 |

Source

|

| Record name | 4-(Ethenesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)